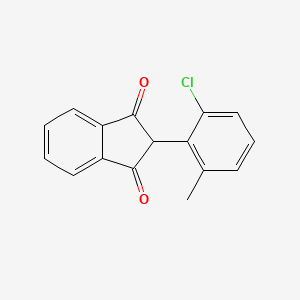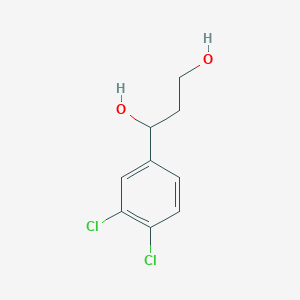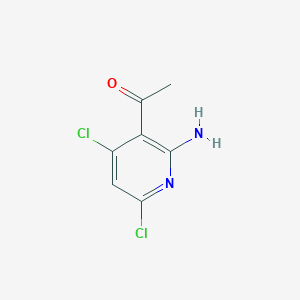
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes a chloro and methyl group attached to a phenyl ring, which is further connected to an indene-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylphenyl isocyanate.
Reaction Conditions: The isocyanate undergoes a cyclization reaction under specific conditions to form the indene-dione structure. This process may involve the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently.
化学反应分析
Types of Reactions
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indene-dione moiety, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and methyl groups play a crucial role in binding to these targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-methylphenyl isocyanate
- 1-(2-Chloro-6-methylphenyl)ethanone
Uniqueness
2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C16H11ClO2 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
2-(2-chloro-6-methylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11ClO2/c1-9-5-4-8-12(17)13(9)14-15(18)10-6-2-3-7-11(10)16(14)19/h2-8,14H,1H3 |
InChI 键 |
VIANBXJYRSWSKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)C2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)



![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)






![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)

